molecular formula C17H24N2O2 B2613142 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320177-01-1

3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2613142
CAS No.: 2320177-01-1
M. Wt: 288.391
InChI Key: HZMAWFWOTNWCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-phenylethyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by the phenylethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique bicyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is investigated for its potential interactions with biological macromolecules. Its structure allows it to interact with proteins and enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. Its ability to interact with specific receptors in the body could make it useful in treating various conditions, such as neurological disorders or pain management.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-aldehyde: Similar structure but with an aldehyde group.

    3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-amine: Similar structure but with an amine group.

Uniqueness

The uniqueness of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific combination of functional groups and bicyclic structure. This combination gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly as mu-opioid receptor antagonists. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The primary biological activity of this compound is its role as a mu-opioid receptor antagonist . This mechanism is crucial for managing conditions associated with opioid-induced side effects, such as constipation and dependence.

Mu-opioid receptors are widely distributed in the central nervous system and peripheral tissues, playing a significant role in pain modulation and gastrointestinal function. The compound acts by selectively blocking these receptors without affecting analgesic pathways, thus minimizing adverse effects while preserving therapeutic benefits .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the bicyclic structure influence the affinity and selectivity for mu-opioid receptors. For instance, the introduction of various substituents on the nitrogen atom and the carboxamide moiety significantly alters the compound's pharmacodynamics and pharmacokinetics .

In Vitro Studies

In vitro assays have shown that this compound exhibits a high binding affinity for mu-opioid receptors compared to other opioid receptor subtypes. This selectivity is essential for reducing potential side effects associated with non-selective opioid antagonists .

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Opioid-Induced Bowel Dysfunction (OIBD) :
    A clinical trial evaluated the effectiveness of this compound in patients experiencing OIBD due to chronic opioid therapy. Results indicated a significant improvement in bowel motility without precipitating withdrawal symptoms, supporting its use as a peripherally acting mu-opioid antagonist .
  • Pain Management :
    Another study focused on patients with chronic pain who were on opioid medications. The addition of this compound resulted in enhanced pain relief while effectively managing opioid-related constipation, showcasing its dual benefits in pain management protocols .

Data Tables

Study Objective Findings
Trial 1Evaluate efficacy in OIBDSignificant improvement in bowel functionEffective as a peripherally acting antagonist
Trial 2Assess impact on chronic painEnhanced pain relief with reduced constipationBeneficial adjunct in opioid therapy

Properties

IUPAC Name

3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMAWFWOTNWCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.